molecular formula C21H25N7O4 B2722156 ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920184-17-4

ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2722156
CAS No.: 920184-17-4
M. Wt: 439.476
InChI Key: YTKNAKNYWLKCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin core fused with a piperazine ring and a 4-methoxyphenyl substituent. The triazolo-pyrimidin scaffold is notable for its role in medicinal chemistry, often associated with kinase inhibition or receptor antagonism due to its nitrogen-rich aromatic system . The 4-methoxyphenyl group may modulate electronic properties and metabolic stability, while the piperazine linker contributes to solubility and conformational flexibility.

Properties

IUPAC Name

ethyl 4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-3-32-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-14-22-20)28(25-24-19)15-4-6-16(31-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNAKNYWLKCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate (CAS Number: 920184-17-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N7O4C_{21}H_{25}N_{7}O_{4}, with a molecular weight of 439.5 g/mol. The compound features a complex structure that includes a triazole ring and a piperazine moiety, which are known for their significant biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds in the same class have shown promising results against various cancer cell lines. For example, some derivatives exhibited IC50 values ranging from 21.3 µM to 28.3 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell growth and survival. Molecular docking studies suggest that these compounds can effectively bind to targets such as RXRα-LBD, influencing gene expression related to cancer progression .

Antimicrobial Activity

Compounds containing the triazole ring have been reported to possess notable antimicrobial properties:

  • Broad Spectrum : Ethyl derivatives similar to the compound have demonstrated efficacy against a range of pathogens. For instance, certain triazole derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .

Neuroprotective Effects

Preliminary studies indicate that related compounds may offer neuroprotective benefits:

  • In vivo Studies : One study reported that certain derivatives significantly prolonged survival times in models of acute cerebral ischemia . This suggests potential applications in neurodegenerative diseases or conditions involving oxidative stress.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySignificant inhibition of MCF-7 and A549 cell lines with IC50 values between 21.3 µM - 28.3 µM
Antimicrobial ActivityEffective against various pathogens; comparable efficacy to chloramphenicol
Neuroprotective EffectsProlonged survival in acute cerebral ischemia models

Case Studies

  • Anticancer Study : A series of synthesized triazole derivatives were tested for their anticancer properties. One compound demonstrated an IC50 value of 3.0 µM against A549 cells, indicating potent activity compared to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In an evaluation of benzothioate derivatives, one compound showed broad-spectrum antibacterial properties with minimal inhibitory concentrations lower than standard treatments .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound is primarily explored for its pharmacological properties , particularly in the development of new therapeutic agents. The triazole derivatives have been recognized for their broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated potent antibacterial and antifungal effects. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research has indicated that triazole derivatives can exhibit chemopreventive and chemotherapeutic effects. Studies on related compounds have highlighted their potential in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of tumor growth .
  • Neuroprotective Effects : Compounds similar to ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate have been evaluated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : This is often achieved through cycloaddition reactions involving azides and alkynes or other appropriate precursors.
  • Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Final Esterification : The final product is obtained through esterification reactions involving the appropriate acid chloride or anhydride with the alcohol component .

Extensive studies have been conducted to evaluate the biological activity of compounds similar to this compound:

Activity Type Target Organisms/Cells Results
AntibacterialStaphylococcus aureus, E. coliMIC values ranging from 0.5 to 32 μg/mL
AntifungalVarious fungal strainsSignificant inhibitory effects observed
AnticancerCancer cell lines (e.g., HeLa)Induction of apoptosis noted
NeuroprotectiveNeuronal cell linesProtection against oxidative stress

Comparison with Similar Compounds

Triazolo[4,5-d]Pyrimidin vs. Pyridazine/Isoxazole Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) from replace the triazolo-pyrimidin core with pyridazine or isoxazole rings. These substitutions alter electronic density and hydrogen-bonding capacity. For example:

  • Triazolo-pyrimidin : Offers three nitrogen atoms in a fused system, enabling strong π-π stacking and interactions with polar residues in target proteins.
  • Pyridazine/Isoxazole : Fewer nitrogen atoms and distinct ring sizes may reduce binding affinity but improve metabolic stability .

Substituent Effects

4-Methoxyphenyl vs. 4-Ethoxyphenyl

The compound 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone () differs by an ethoxy group instead of methoxy. However, this may also reduce aqueous solubility .

Piperazine Linker vs. Phenethylamino/Thio Groups

The piperazine moiety in the target compound enhances solubility due to its basic nitrogen, whereas phenethylamino (e.g., I-6230) or thioether (e.g., I-6373) linkers in compounds may confer rigidity or alter redox properties.

Ester Group Variations

The ethyl 4-oxobutanoate group in the target compound contrasts with ethyl benzoate esters in analogs like I-6473 () or thiazolo-pyrimidin derivatives (). The longer 4-oxobutanoate chain increases molecular flexibility and may act as a prodrug, facilitating hydrolysis to a bioactive carboxylic acid.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Reference
Ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate Triazolo[4,5-d]pyrimidin 4-Methoxyphenyl, Piperazine Ethyl 4-oxobutanoate
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino Ethyl benzoate
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Triazolo[4,5-d]pyrimidin 4-Ethoxyphenyl, Piperazine Phenoxyethanone
Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate Thiazolo[4,5-d]pyrimidin Methyl, Thioxo Ethyl benzoate

Implications of Structural Differences

  • Activity : Triazolo-pyrimidin cores likely exhibit stronger target binding than pyridazine or isoxazole analogs due to enhanced π-π interactions.
  • Solubility: Piperazine linkers improve water solubility compared to phenethylamino/thio groups.
  • Metabolism : Methoxy groups may undergo faster demethylation than ethoxy, affecting half-life .

Q & A

Q. What are the key synthetic pathways and purification strategies for ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate?

The compound is synthesized via multi-step reactions, typically involving coupling of triazolo-pyrimidine and piperazine intermediates. General procedures (e.g., "Procedure G" in ) utilize column chromatography (10% methanol/dichloromethane) or flash chromatography for purification. Yields range from 22% to 86%, with purity >94% confirmed by HPLC . Reaction optimization may include solvent selection (e.g., DMF, ethanol) and temperature control to minimize side products.

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the triazolo-pyrimidine core and piperazine linkage (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at ~170 ppm) .
  • HPLC : Uses C18 columns with UV detection (e.g., 254 nm) to verify purity (>95%). Mobile phases often combine acetonitrile/water or methanol gradients .
  • HRMS : Validates molecular formula via exact mass analysis (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies focus on modifying the triazolo-pyrimidine core and substituents (e.g., 4-methoxyphenyl vs. fluorophenyl in ). Key parameters:

  • Piperazine linker flexibility : Adjusting substituents on the piperazine ring (e.g., 4-oxobutanoate vs. phenoxyethyl groups in ) impacts target binding affinity .
  • Electron-withdrawing groups : Introducing halogens (e.g., fluorine in ) enhances metabolic stability and membrane permeability .
  • Pharmacophore modeling : Computational tools align triazolo-pyrimidine moieties with enzyme active sites (e.g., kinases, GPCRs) to guide rational design .

Q. What methodological approaches resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response normalization : Use EC50/IC50 values adjusted for solubility limits (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT/XTT) to confirm target engagement .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) in activity measurements .

Q. How can solubility and stability challenges in preclinical studies be addressed?

  • Co-solvent systems : Use chloroform:methanol (1:1) for stock solutions, with aqueous buffers containing cyclodextrins or surfactants (e.g., Tween-80) for in vivo dosing .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the ester group) .
  • Prodrug strategies : Modify the 4-oxobutanoate ester to a carboxylic acid for improved aqueous solubility, with in situ esterase activation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueConditions/ParametersReference
1H NMR400 MHz, DMSO-d6, δ 7.2–8.5 (aromatic protons)
HPLCC18 column, 70:30 acetonitrile/water, 1 mL/min
HRMSESI+, m/z calc. 459.2019, found 459.2018

Q. Table 2. SAR Modifications and Biological Impact

Modification SiteExample ChangeObserved EffectReference
4-Methoxyphenyl (R1)4-Fluorophenyl↑ Metabolic stability
Piperazine linker (R2)Phenoxyethyl substitution↓ Off-target binding
Ester group (R3)Carboxylic acid prodrug↑ Aqueous solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.